molecular formula C6H3ClN2O B1149782 2-chloro-3-cyano-pyridine 1-oxide CAS No. 181283-98-7

2-chloro-3-cyano-pyridine 1-oxide

Cat. No.: B1149782
CAS No.: 181283-98-7
M. Wt: 154.55 g/mol
InChI Key: CTNFQCVVTPMGIW-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-pyridine 1-oxide is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of pyridine, featuring a chlorine atom at the second position, a cyano group at the third position, and an oxide group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-cyano-pyridine 1-oxide typically involves the chlorination of 3-cyanopyridine-N-oxide. One common method includes dissolving 3-cyanopyridine-N-oxide and bis(trichloromethyl)carbonate in an organic solvent, followed by the addition of an organic base at temperatures ranging from -5°C to 40°C. The reaction mixture is then heated to 30°C to 75°C to complete the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often employs safer chlorinating reagents to minimize environmental impact. For instance, bis(trichloromethyl)carbonate is preferred over traditional chlorinating agents like thionyl chloride or phosphorus oxychloride, as it reduces the generation of harmful by-products such as sulfur dioxide and phosphoric waste .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-chloro-3-cyano-pyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-cyano-pyridine 1-oxide is unique due to the presence of both the chlorine and cyano groups, along with the oxide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

181283-98-7

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

2-chloro-1-oxidopyridin-1-ium-3-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-6-5(4-8)2-1-3-9(6)10/h1-3H

InChI Key

CTNFQCVVTPMGIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Cl)C#N

Synonyms

2-chloro-3-cyano-pyridine 1-oxide

Origin of Product

United States

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